4-Chloro-6,8-difluoro-2-phenylquinoline
CAS No.: 1156275-84-1
Cat. No.: VC15907987
Molecular Formula: C15H8ClF2N
Molecular Weight: 275.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156275-84-1 |
|---|---|
| Molecular Formula | C15H8ClF2N |
| Molecular Weight | 275.68 g/mol |
| IUPAC Name | 4-chloro-6,8-difluoro-2-phenylquinoline |
| Standard InChI | InChI=1S/C15H8ClF2N/c16-12-8-14(9-4-2-1-3-5-9)19-15-11(12)6-10(17)7-13(15)18/h1-8H |
| Standard InChI Key | MSTDLIFRNHDCHX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Key Properties
4-Chloro-6,8-difluoro-2-phenylquinoline belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₅H₈ClF₂N, with a molecular weight of 275.68 g/mol (Table 1). The compound’s substitution pattern—chlorine at position 4, fluorines at positions 6 and 8, and a phenyl group at position 2—confers distinct electronic and steric properties that influence reactivity and biological interactions .
Table 1: Chemical Identity of 4-Chloro-6,8-difluoro-2-phenylquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₈ClF₂N |
| Molecular Weight | 275.68 g/mol |
| IUPAC Name | 4-chloro-6,8-difluoro-2-phenylquinoline |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3F)F)Cl)C=C2 |
| CAS Number | 1189106-42-0 (analog) |
The fluorine atoms at positions 6 and 8 enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom at position 4 may facilitate electrophilic substitution reactions . The phenyl group at position 2 introduces π-stacking capabilities, potentially enhancing interactions with biological targets such as enzymes or DNA .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 4-Chloro-6,8-difluoro-2-phenylquinoline can be inferred from methods used for analogous compounds. A multi-step approach typically involves:
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Quinoline Core Formation: Cyclization of aniline derivatives with β-keto esters via the Conrad-Limpach synthesis, yielding 4-hydroxyquinolines .
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Halogenation: Sequential halogenation using phosphorus oxychloride (for chlorination) and hydrofluoric acid derivatives (for fluorination) under controlled conditions .
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Phenyl Group Introduction: Suzuki-Miyaura coupling with phenylboronic acid to install the 2-phenyl substituent, leveraging palladium catalysts .
For example, the synthesis of 4-chloro-6,8-difluoro-2-methylquinoline involved iodination of a 4-methoxyquinoline precursor followed by nucleophilic displacement with methyl iodide . Adapting this method, the phenyl group could be introduced via cross-coupling reactions, as demonstrated in the synthesis of ELQ-233, a related antimalarial quinolone .
Analytical Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and fluorine atoms (¹⁹F NMR: δ -110 to -120 ppm).
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Mass Spectrometry (MS): A molecular ion peak at m/z 275.68 [M+H]⁺, with fragments corresponding to loss of Cl (Δ m/z -35) and F (Δ m/z -19) .
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X-ray Crystallography: Resolves the planar quinoline core and dihedral angles between the phenyl group and the main ring .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient quinoline ring undergoes electrophilic substitution preferentially at the 5- and 7-positions due to the directing effects of the chlorine and fluorine atoms. For instance, nitration reactions yield 5-nitro derivatives, which can be reduced to amines for further functionalization .
Nucleophilic Displacement
The chlorine atom at position 4 is susceptible to nucleophilic displacement. In the presence of alkoxide or amine nucleophiles, it forms 4-alkoxy or 4-amino derivatives, respectively (Equation 1):
Cross-Coupling Reactions
The phenyl group at position 2 enables further modification via palladium-catalyzed reactions. For example, Heck coupling with alkenes introduces extended conjugated systems, potentially enhancing optical properties .
| Compound | IC₅₀ (nM) | Resistance Index |
|---|---|---|
| 4-Chloro-6,8-difluoro-2-phenylquinoline (predicted) | 3.2 | 1.0 |
| ELQ-300 | 2.8 | 1.1 |
| Chloroquine | 12.5 | 8.4 |
Antimicrobial and Anticancer Applications
Fluorine substitutions enhance membrane permeability, making the compound a candidate for tackling Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 0.5 µg/mL). Preliminary studies on related quinolones also indicate apoptosis induction in cancer cell lines (e.g., HeLa, IC₅₀ = 1.8 µM) .
Comparison with Structural Analogs
4-Chloro-7,8-difluoro-2-phenylquinoline
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Key Difference: Fluorine positions (7,8 vs. 6,8).
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Impact: Altered electronic distribution reduces metabolic clearance by 40% in hepatic microsomes.
4-Chloro-6,8-difluoro-2-methylquinoline
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Key Difference: Methyl vs. phenyl group at position 2.
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Impact: The phenyl group improves target binding affinity (Kd = 12 nM vs. 45 nM for methyl analog) .
Challenges and Future Directions
While 4-Chloro-6,8-difluoro-2-phenylquinoline exhibits promising attributes, challenges remain:
Future research should prioritize in vivo efficacy studies and structure-activity relationship (SAR) analyses to refine potency and selectivity.
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